REACTION_CXSMILES
|
Br[C:2]1([C:13]([O:15][CH2:16][CH3:17])=[O:14])[O:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[O:4][CH:3]1Br.[I-].[Na+]>CC(C)=O>[O:7]1[C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[O:4][CH:3]=[C:2]1[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
BrC1(C(OC2=C(O1)C=CC=C2)Br)C(=O)OCC
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir for 3 hours, at room temperature and under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is then concentrated under reduced pressure, hydrolysed with 80 cm3 of water
|
Type
|
EXTRACTION
|
Details
|
subsequently extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the ethereal phase is concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by chromatography on a silica column (eluant:petroleum ether/diethyl ether, 40:60)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=COC2=C1C=CC=C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |